trans-Decahydro-quinoxaline

描述

Structural Significance and Prevalence in Chemical Research

The incorporation of saturated heterocyclic rings into therapeutic agents has gained increasing attention compared to the use of purely aromatic systems. researchgate.net Saturated nitrogen-containing bicyclic compounds often exhibit improved aqueous solubility and can lead to metabolites with lower toxicity. researchgate.net Their three-dimensional nature allows for greater structural diversity, including the potential for stereoisomerism, which can profoundly influence biological activity. researchgate.net Nitrogen-containing heterocycles are fundamental components of numerous natural products, including alkaloids, vitamins, and hormones, as well as a significant portion of FDA-approved drugs. nih.govrsc.orgmdpi.com The ability of the nitrogen atoms to form hydrogen bonds is a key factor in their biological activity, particularly in interactions with targets like DNA. nih.govrsc.org

Distinctive Stereochemical Features of Saturated Quinoxaline (B1680401) Architectures

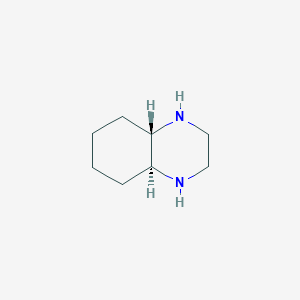

The saturation of the aromatic quinoxaline system to form decahydroquinoxaline (B1602541) introduces significant stereochemical complexity. acs.org Decahydroquinoxaline can exist as two diastereomers: cis-decahydroquinoxaline (B8021213) and trans-decahydroquinoxaline. acs.orgbyu.edu This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons where the two rings are fused. In the trans isomer, the two hydrogen atoms are on opposite sides of the ring system, resulting in a more rigid, locked conformation. slideshare.net In contrast, the cis isomer has both bridgehead hydrogens on the same side, allowing for conformational flexibility through ring flipping. slideshare.net The trans configuration creates a specific and well-defined three-dimensional arrangement of the molecule, which is crucial for its interaction with biological targets. The stereochemistry of substituted decahydroquinoxalines has a profound impact on their biological properties, making the study of specific isomers like the trans form particularly valuable. researchgate.net

Historical Context and Evolution of Research on Decahydroquinoxaline Frameworks

The study of decahydroquinoxalines is intrinsically linked to the broader history of quinoxaline chemistry, which began in the late 19th century. mdpi.comencyclopedia.pub The development of catalytic hydrogenation methods in the mid-20th century enabled chemists to access fully saturated derivatives of aromatic heterocycles, leading to the synthesis of decahydroquinoxalines. Early research focused on the synthesis and stereochemical assignment of the cis and trans isomers. acs.orgacs.org Advances in analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in unambiguously determining the stereochemistry and conformational preferences of these molecules. researchgate.netunh.edu The recognition of the diverse biological activities of quinoxaline derivatives spurred further investigation into their saturated analogues, with a focus on creating novel therapeutic agents. wisdomlib.orgresearchgate.net

Synthesis and Chemical Reactions

Synthetic Methodologies for trans-Decahydro-quinoxaline

The synthesis of trans-decahydroquinoxaline has been approached through various routes, often involving the reduction of quinoxaline or its partially hydrogenated precursors.

Catalytic Hydrogenation of Quinoxaline

Catalytic hydrogenation is a common method for the synthesis of decahydroquinoxalines. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. While some methods yield the cis isomer, specific conditions can favor the formation of the trans product. acs.org For instance, the hydrogenation of quinoxaline over certain catalysts can produce mixtures of cis- and trans-decahydroquinoxaline. byu.edu

A notable development is the iridium-catalyzed N-heterocyclization. In one example, (±)-trans-decahydroquinoxaline was synthesized by reacting a diamine and a diol in the presence of an iridium catalyst, [Cp*IrCl2]2, and sodium bicarbonate in toluene. rsc.org

Stereospecific Synthesis from Chiral Precursors

Unequivocal syntheses of both cis- and trans-dl-decahydroquinoxalines have been developed to overcome the challenges of separating isomeric mixtures. acs.org A stereospecific route to trans-decahydroquinoxaline involves starting from trans-1,2-diaminocyclohexane. cusat.ac.in This approach ensures the desired stereochemistry at the ring junction.

Optically active trans-2,3-diphenyldecahydroquinoxaline has been prepared through the stereoselective reduction of 2,3-diphenylhexahydroquinoxaline, which is obtained from the condensation of benzil (B1666583) and an enantiomer of 1,2-diaminocyclohexane. unh.edu

Key Chemical Reactions of this compound

The trans-decahydroquinoxaline scaffold can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions

This compound can be oxidized to regenerate the aromatic quinoxaline system or form partially oxidized derivatives. Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2).

N-Substitution and Functionalization

The nitrogen atoms in the trans-decahydroquinoxaline ring are nucleophilic and can readily undergo substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a key strategy in the development of new pharmaceutical agents. For example, palladium-catalyzed reactions have been used to synthesize substituted piperazines and related nitrogen heterocycles, including trans-decahydroquinoxaline derivatives. nih.gov

Structural and Spectroscopic Characterization

Conformational Analysis

The trans-decalin system, which is analogous to the carbon framework of trans-decahydroquinoxaline, is known to be conformationally rigid. slideshare.net The trans fusion of the two six-membered rings locks the molecule into a specific chair-chair conformation, preventing the ring flipping that is possible in the cis isomer. slideshare.net This rigidity is a defining feature of trans-decahydroquinoxaline and has significant implications for its chemical and biological properties. The fixed three-dimensional structure provides a stable scaffold for the precise spatial arrangement of substituents.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of trans-decahydroquinoxaline and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of decahydroquinoxalines.

¹H NMR: The proton NMR spectrum of (±)-trans-decahydroquinoxaline in CDCl₃ shows a multiplet for the bridgehead protons and other ring protons. Specific chemical shifts and coupling constants can be used to assign the protons and confirm the trans stereochemistry. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For (±)-trans-decahydroquinoxaline, the spectrum in CDCl₃ shows distinct signals for the different carbon atoms in the ring system. rsc.org For example, the chemical shifts for the bridgehead carbons (C5, C10) appear at approximately 61.4 ppm, while the carbons adjacent to the nitrogen atoms (C2, C3) are found around 47.1 ppm. rsc.org

X-ray Crystallography

X-ray crystallography provides definitive proof of the stereochemistry and solid-state conformation of trans-decahydroquinoxaline derivatives. For instance, the X-ray crystal structure analysis of a substituted decahydroquinoxaline confirmed the absolute stereochemistry of the molecule. researchgate.net

Applications in Research

Role as a Scaffold in Medicinal Chemistry

The trans-decahydroquinoxaline framework serves as a valuable scaffold for the design and synthesis of new pharmaceutical agents. Its rigid three-dimensional structure allows for the creation of conformationally restricted analogs of biologically active molecules, which can lead to improved potency and selectivity. researchgate.net

Development of Novel Therapeutic Agents

Derivatives of trans-decahydroquinoxaline are being investigated for a variety of therapeutic applications.

Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.

Antibacterial and Antifungal Properties: Research has indicated that certain compounds derived from this scaffold may possess antibacterial and antifungal activity.

Opioid Receptor Agonists: Conformationally restricted analogs of κ-opioid receptor agonists have been prepared using the decahydroquinoxaline scaffold. The relative and absolute configuration of these ligands has a strong influence on their affinity for the receptor. researchgate.net

Use in Asymmetric Synthesis and Catalysis

Optically active trans-decahydroquinoxaline and its derivatives have found applications in the field of asymmetric synthesis.

Chiral Ligands and Catalysts

Chirally modified lithium aluminum hydride reagents have been prepared using optically active decahydroquinoxalines for the asymmetric reduction of ketones. unh.edu Additionally, optically active trans-4a,8a-decahydroquinoxaline has been used in the polyaddition reaction with biscarbodiimides to synthesize chiral polyguanidines, which have potential applications as asymmetric catalysts. nih.govnii.ac.jp

Interactive Data Tables

Table 1: ¹³C NMR Chemical Shifts for (±)-trans-Decahydroquinoxaline

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C5, C10 | 61.4 |

| C2, C3 | 47.1 |

| C6, C9 | 32.1 |

| C7, C8 | 25.0 |

| Data sourced from The Royal Society of Chemistry. rsc.org |

属性

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305753 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366054-05-8, 51773-44-5 | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(4aR,8aR)-decahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Conformational Analysis of Trans Decahydro Quinoxaline

Diastereomeric and Enantiomeric Forms: Nomenclature and Stereochemical Descriptors

The fusion of the two rings in decahydro-quinoxaline can be either cis or trans, giving rise to two diastereomers. This article focuses exclusively on the trans isomer. The trans-fused system exists as a racemic mixture of two non-superimposable mirror images, known as enantiomers. The systematic IUPAC nomenclature precisely describes the stereochemistry at these chiral bridgehead carbons, for instance, as (4aS,8aS)-decahydro-quinoxaline and its enantiomer, (4aR,8aR)-decahydro-quinoxaline.

The determination of the trans relative configuration at the ring junction (carbons 4a and 8a) is a critical first step in its structural elucidation. This configuration imparts significant rigidity to the molecular framework. The primary methods for this determination include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for establishing the relative stereochemistry. The spatial relationships between protons can be determined through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. In the trans isomer, specific NOEs between axial protons across the ring system confirm the fusion stereochemistry.

X-ray Crystallography: This technique provides unambiguous proof of the relative configuration by mapping the precise spatial arrangement of atoms in a single crystal. It offers definitive data on bond lengths, bond angles, and the trans orientation of the bridgehead hydrogens. Analytical techniques like chromatography and NMR spectroscopy are crucial for determining these stereochemical configurations.

Assigning the absolute configuration to each enantiomer of trans-decahydro-quinoxaline requires distinguishing between the (4aS,8aS) and (4aR,8aR) forms. This process, known as chiral resolution, separates the racemic mixture into its constituent enantiomers. wikipedia.org Several advanced methods are employed for both separation and assignment.

Chiral Resolution via Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. They can then be separated by fractional crystallization. wikipedia.org Once separated, the chiral resolving agent is chemically removed to yield the individual, enantiomerically pure this compound isomers. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, for example, can exhibit different affinities for each enantiomer, resulting in different retention times and leading to their separation. nih.govaocs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer with spectra predicted by quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.

Anomalous Dispersion X-ray Crystallography: When a single crystal of a pure enantiomer is obtained (often as a salt with a known chiral counter-ion or a heavy atom), X-ray crystallography using anomalous dispersion can definitively determine its absolute configuration in the solid state.

| Technique | Purpose | Principle |

| NMR Spectroscopy | Relative Configuration | Measures nuclear spin interactions (J-coupling, NOE) to determine the spatial relationship between atoms. |

| Single-Crystal X-ray | Relative & Absolute Configuration | Diffracts X-rays to create a 3D electron density map of the molecule, providing definitive structural proof. |

| Chiral HPLC | Enantiomeric Separation | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov |

| Diastereomeric Salt Crystallization | Enantiomeric Separation | Converts enantiomers into diastereomers with different solubilities, allowing for separation by crystallization. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Measures the differential absorption of circularly polarized IR light, which is unique to each enantiomer. |

Conformational Dynamics and Ring Inversion Studies

The trans-fused nature of the decahydro-quinoxaline skeleton fixes the two rings in a relatively rigid conformation, but does not eliminate conformational flexibility entirely. The molecule is composed of a cyclohexane (B81311) ring and a piperazine (B1678402) ring, both of which prefer to adopt low-energy chair conformations.

Theoretical Investigations: Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the potential energy surface of the molecule. These studies can calculate the relative energies of different conformations (e.g., chair-chair vs. chair-boat) and determine the energy barrier for the ring inversion process.

Experimental Investigations: Variable-Temperature NMR (VT-NMR) is the primary experimental technique for studying these dynamics. At low temperatures, the rate of ring inversion is slow on the NMR timescale, and distinct signals may be observed for axial and equatorial protons. As the temperature is raised, the rate of inversion increases. This causes the distinct axial and equatorial signals to broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs is related to the energy barrier of the inversion process.

The conformational equilibrium of this compound is sensitive to external conditions.

Temperature: As established by VT-NMR studies, temperature directly influences the rate of interconversion between conformations. nih.gov Higher temperatures provide the necessary thermal energy to overcome the activation barrier for ring inversion, leading to a rapid equilibrium. Conversely, lowering the temperature can "freeze out" the molecule into its lowest-energy conformation.

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformational preference. Protic solvents can form hydrogen bonds with the N-H groups of the piperazine ring. This interaction can alter the effective size of the N-H group or stabilize conformations where the N-H groups are more exposed. Apolar solvents will have a lesser effect, with the conformational equilibrium being governed primarily by intramolecular steric interactions.

Steric and Electronic Effects of Substituents on Molecular Conformation

Introducing substituents onto the carbon or nitrogen atoms of the this compound framework can have profound effects on its preferred conformation and dynamic properties.

Steric Effects: The placement of substituents is largely governed by the principles of steric hindrance. Bulky alkyl groups on the nitrogen atoms will strongly prefer to occupy the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with axial hydrogens on the cyclohexane ring. This preference can effectively "lock" the piperazine ring into a single chair conformation, significantly increasing the energy barrier for ring inversion. The introduction of bulky groups can enhance conformational rigidity. aocs.org

Electronic Effects: The electronic nature of substituents can also influence conformation. For example, acylating the nitrogen atoms changes the nitrogen hybridization from sp³ toward sp², making the N-C(O) bond more planar. This change in local geometry alters the puckering of the piperazine ring. Furthermore, electron-withdrawing groups on the nitrogen atoms decrease their basicity and hydrogen-bonding ability, which can subtly alter interactions with protic solvents and influence the conformational equilibrium.

| Factor | Effect on Conformation | Example |

| Steric Bulk (Substituent) | Prefers equatorial position to minimize 1,3-diaxial strain; can "lock" the conformation. | An N-tert-butyl group will be exclusively equatorial. |

| Temperature | Higher temperature increases the rate of ring inversion, leading to averaged conformations. nih.gov | Coalescence of axial and equatorial signals in VT-NMR. |

| Solvent Polarity | Can stabilize conformations with a larger dipole moment or through hydrogen bonding. | Protic solvents (e.g., methanol) hydrogen-bonding to N-H groups. |

| Electronic Nature (Substituent) | Can alter local geometry and intermolecular interactions. | N-acetylation leads to a more planar geometry at the nitrogen atom. |

Impact on Nitrogen Lone Pair Orientation

The this compound molecule consists of two cyclohexane rings fused together, where two methylene (B1212753) groups have been replaced by nitrogen atoms, forming a structure analogous to trans-decalin but with two piperazine rings sharing a C-C bond. In its most stable state, each six-membered ring adopts a chair conformation to minimize angular and torsional strain. libretexts.org The "trans" designation indicates that the hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the bicyclic system. libretexts.org This trans-fusion locks the molecule into a rigid conformation, preventing the ring-flipping that is characteristic of cis-decalin or single-ring systems like cyclohexane. masterorganicchemistry.comchemistrysteps.com

This rigidity has a profound impact on the orientation of the lone pairs of electrons on the two nitrogen atoms. Each nitrogen atom is sp³-hybridized, with its lone pair occupying one of the hybrid orbitals. In the fixed double-chair conformation of this compound, the substituents on the nitrogen atoms (one hydrogen and one lone pair each) are forced into specific axial or equatorial positions.

Studies on related N-heterocyclic systems suggest a strong preference for conformations that minimize steric hindrance and optimize stereoelectronic effects. researchgate.net For the unsubstituted this compound, the most stable conformation is one where both N-H bonds are in equatorial positions. This arrangement consequently forces both nitrogen lone pairs into axial positions. While axial substituents typically introduce destabilizing 1,3-diaxial interactions, the small size of a lone pair compared to a hydrogen atom mitigates this effect. Furthermore, this orientation can be influenced by stereoelectronic effects, such as the anomeric effect, where the interaction between a lone pair and an adjacent anti-periplanar sigma-antibonding orbital (σ*) can provide stabilization. researchgate.netacs.org In decahydroquinazolines, a related system, a strong preference has been noted for conformations where the lone pairs lie on the hindered 'inside' face of the molecule, which corresponds to an axial-like orientation. researchgate.net

Perturbations to the Bicyclic Ring System

The replacement of two carbon atoms in the trans-decalin framework with nitrogen atoms introduces significant perturbations to the geometry of the bicyclic ring system. These changes stem from the fundamental differences in bond lengths, bond angles, and electronegativity between carbon and nitrogen.

Comparison with trans-Decalin:

Bond Lengths: The C-N bond (approximately 1.47 Å) is significantly shorter than the C-C bond (approximately 1.54 Å). The introduction of these shorter bonds into the bicyclic framework causes a distortion of the ideal chair geometry. The rings become slightly more puckered to accommodate these shorter links.

Rigidity: While trans-decalin is already considered a rigid molecule, the presence of the nitrogen atoms and their associated stereoelectronic preferences can further influence the conformational landscape. libretexts.orgmasterorganicchemistry.com

Polarity: Unlike the nonpolar trans-decalin, the C-N bonds in this compound are polar, introducing a permanent dipole moment to the molecule and altering its intermolecular interactions.

The rigid bicyclic framework of this compound constrains its molecular flexibility, leading to well-defined spatial arrangements of its functional groups. This conformational restriction is a key feature exploited in medicinal chemistry, where derivatives of this scaffold are designed to hold pharmacophoric elements in precise orientations for optimal interaction with biological targets like opioid receptors. researchgate.netmdpi.com X-ray crystallography studies on such derivatives have confirmed the trans-fused chair-chair conformation and provided precise measurements of bond angles and lengths that reflect these perturbations. mdpi.comnih.govwikipedia.org

Interactive Data Table 1: Comparison of Idealized Structural Parameters

This table provides a comparison of standard bond lengths and angles to illustrate the geometric differences between a carbocyclic and a heterocyclic ring system.

| Parameter | trans-Decalin (Carbocyclic) | This compound (Heterocyclic) |

| C-C Bond Length | ~1.54 Å | ~1.54 Å |

| C-N Bond Length | N/A | ~1.47 Å |

| C-C-C Bond Angle | ~109.5° | ~109.5° |

| C-N-C Bond Angle | N/A | ~110° |

Interactive Data Table 2: Representative Research Findings

This table summarizes findings from studies on decahydroquinoxaline (B1602541) and related systems that inform our understanding of its conformation.

| Finding | System Studied | Significance | Reference |

| X-ray analysis confirmed the relative configuration of a perhydroquinoxaline derivative. | Hydroxylated perhydroquinoxaline | Provides experimental evidence for the chair-chair conformation in complex derivatives of the core structure. | mdpi.com |

| Strong preference for conformations with lone pairs on the hindered 'inside' face. | Decahydroquinazolines | Suggests that axial orientation of lone pairs is favored due to stereoelectronic effects, outweighing some steric factors. | researchgate.net |

| trans-Decalin is a rigid system where the two rings cannot flip. | trans-Decalin | Establishes the foundational rigidity of the carbocyclic analogue, which is inherited by this compound. | libretexts.org |

| The trans isomer is more stable than the cis isomer due to fewer nonbonded interactions. | Decalin | Explains the thermodynamic preference for the trans-fused geometry. | libretexts.org |

Advanced Synthetic Methodologies for Trans Decahydro Quinoxaline and Derivatives

Stereoselective and Enantioselective Synthetic Routes

The precise control of stereochemistry is paramount in synthesizing specific isomers of decahydroquinoxaline (B1602541). Stereoselective and enantioselective methods aim to produce the desired three-dimensional arrangement of atoms, which is often crucial for biological function. These routes typically employ chiral catalysts or auxiliaries to direct the formation of one stereoisomer over others.

Asymmetric hydrogenation is a powerful tool for creating chiral molecules, and its application to quinoxaline (B1680401) derivatives has been a focus of intensive research. This approach uses a small amount of a chiral metal catalyst to transfer chirality to a prochiral substrate, enabling the synthesis of enantioenriched tetrahydroquinoxalines, which are key precursors to decahydroquinoxalines.

Several classes of transition-metal catalysts have been developed for the asymmetric hydrogenation of N-heteroarenes, including quinoxalines. nih.gov Pioneering work by Murata's group in 1987 used a Rhodium-DIOP catalyst, though with low enantioselectivity. nih.gov Since then, significant progress has been made using iridium, ruthenium, and rhodium complexes with specifically designed chiral ligands. nih.govnih.gov

Iridium (Ir) Catalysts: Iridium complexes, particularly in combination with biaryl bisphosphine ligands, have been extensively studied. nih.gov Additives like iodine, chloroformates, or Brønsted acids are often required to activate the heterocyclic substrate and enhance catalytic activity. nih.gov Nagorny and coworkers found that chiral spiroketal-based bisphosphinite ligands (SPIRAPO) with an iridium catalyst are effective for the asymmetric hydrogenation of quinoxalines. nih.gov A notable advancement is an Ir-catalyzed protocol that can produce both enantiomers of mono-substituted tetrahydroquinoxalines by simply changing the reaction solvent, without the need for additives. rsc.org Deuterium (B1214612) labeling studies suggest that the hydrogen source can be either H₂ gas (in toluene) or the solvent itself (in ethanol), indicating distinct mechanistic pathways. rsc.org

Ruthenium (Ru) Catalysts: Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency and regioselectivity. dicp.ac.cn A pre-formed catalyst system using [Ru(cod)(2-methylallyl)₂], a chiral NHC ligand, and KOtBu can hydrogenate various substituted quinoxalines with excellent regioselectivity (>99:1) and high enantiomeric ratios. dicp.ac.cn

Rhodium (Rh) Catalysts: A highly efficient Rh-thiourea diphosphine catalytic system has been developed for the asymmetric hydrogenation of both quinoxaline and quinoxalinone derivatives. nih.gov This method operates under mild conditions (1 MPa H₂, room temperature) and can be scaled to the gram level and adapted for continuous flow processes, which aligns with green chemistry principles. nih.gov Mechanism studies revealed that a strong Brønsted acid like HCl not only activates the substrate but also facilitates the catalytic cycle. nih.gov

The following table summarizes key findings from selected chiral catalyst-mediated systems.

| Catalyst System | Substrate Type | Product | Yield (%) | Enantioselectivity (ee% or e.r.) | Source(s) |

| [Ru(cod)(2-methylallyl)₂] / Chiral NHC ligand / KOtBu | Substituted Quinoxalines | Tetrahydroquinoxalines | up to 99 | up to 94:6 e.r. | dicp.ac.cn |

| [Rh(cod)Cl]₂ / Chiral Thiourea-Diphosphine Ligand | Quinoxaline Derivatives | Tetrahydroquinoxalines | up to 98 | up to 99% ee | nih.gov |

| [Ir(cod)Cl]₂ / Chiral Ligand (e.g., MeO-Biphep) | Quinoxaline Derivatives | Tetrahydroquinoxalines (R/S) | up to 93 | up to 98% ee | rsc.org |

| Chiral Borane / H₂ | Disubstituted Quinoxalines | Tetrahydroquinoxalines | High | High | nih.gov |

| Cooperative Iron-Brønsted Acid System | Quinoxalines | Tetrahydroquinoxalines | - | High | acs.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of chiral amines and other functional groups with high diastereoselectivity. osi.lvresearchgate.net

While the direct application of classical chiral auxiliaries to form the trans-decahydroquinoxaline skeleton is not extensively documented in the reviewed literature, the principle is highly relevant for synthesizing chiral precursors. For instance, chiral auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, or Ellman's tert-butanesulfinamide are widely used to direct alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgresearchgate.net These reactions can be used to construct chiral building blocks that are then cyclized to form heterocyclic systems.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govpandawainstitute.com Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reactions. pandawainstitute.comacs.org

Several modern synthetic routes for quinoxalines and their reduced derivatives incorporate these principles:

Use of Safer Solvents: Water is an environmentally benign solvent. An efficient, metal-free transfer hydrogenation of quinoxalines has been developed using the HBpin reagent in water. nih.gov Furthermore, catalysts like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) have been shown to be effective for quinoxaline synthesis in water, offering a simple, practical, and green procedure. researchgate.net pH-regulated transfer hydrogenation using an Iridium-diamine catalyst has also been successfully performed in aqueous media. liv.ac.uk

Catalysis: The use of catalysts is inherently green as it reduces the need for stoichiometric reagents. Many syntheses of quinoxaline derivatives utilize catalytic systems. nih.govresearchgate.net For example, natural phosphate (B84403) (NP) has been used as an inexpensive, readily available, and recyclable heterogeneous catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyls to afford quinoxalines in high yields and short reaction times. nih.gov

Process Intensification: Continuous flow chemistry is a green technology that enhances safety and efficiency. vapourtec.com A Rh-thiourea-catalyzed asymmetric hydrogenation of quinoxalines was successfully adapted to a continuous flow system, allowing for gram-scale synthesis with shorter reaction times and reducing the hazards associated with using hydrogen gas in batch processes. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, where H₂ is the reducing agent, is a highly atom-economical method for producing tetrahydro- and decahydroquinoxalines, as the only byproduct is theoretically none.

Total Hydrogenation Strategies to Achieve trans-Decahydro-quinoxaline

The complete reduction of the quinoxaline aromatic system to a decahydro-derivative is a direct route to the saturated scaffold. The primary challenge in this approach is controlling the stereochemistry at the newly formed chiral centers, particularly the ring junction, to selectively obtain the trans isomer.

The catalytic hydrogenation of quinoxaline typically proceeds in a stepwise manner. The more reactive pyrazine (B50134) ring is reduced first to yield a 1,2,3,4-tetrahydroquinoxaline (B1293668). sapub.orgdicp.ac.cn Subsequent hydrogenation of the remaining benzene (B151609) ring yields the decahydroquinoxaline. The stereochemical outcome of this second hydrogenation step is highly dependent on the catalyst and reaction conditions.

Early studies showed that the choice of catalyst is critical for the stereoselectivity of the ring fusion. For instance, hydrogenation of 1,2,3,4-tetrahydroquinoxaline over a 5% rhodium-on-alumina catalyst or freshly prepared Raney Ni tends to give the meso (cis)-decahydroquinoxaline. sapub.org This highlights the synthetic challenge of accessing the trans isomer via direct hydrogenation.

The regioselectivity of the initial hydrogenation of the pyrazine ring can be controlled through ligand design in homogeneous catalysis. Ruthenium-NHC complexes, for example, demonstrate excellent regioselectivity for the hydrogenation of the C=N bonds within the pyrazine ring. dicp.ac.cn

Mechanistic studies using deuterium labeling in Ir-catalyzed asymmetric hydrogenation have provided deeper insights. Depending on the solvent, the hydrogen atoms incorporated into the product can originate from either gaseous H₂/D₂ or the protonated solvent (e.g., ethanol). rsc.org This suggests that the catalyst can operate via different pathways, which can be exploited to control the reaction outcome. For example, in an ethanol (B145695) system, the reaction may proceed via a transfer hydrogenation mechanism where the solvent acts as the hydrogen donor. rsc.org

The quest for efficient and selective catalysts for quinoxaline hydrogenation has led to the development of a wide array of both heterogeneous and homogeneous systems.

Heterogeneous Catalysts: These catalysts are solid materials that are insoluble in the reaction medium, making them easy to separate and recycle.

Rhodium-on-alumina (5% Rh/Al₂O₃): Used for the hydrogenation of 1,2,3,4-tetrahydroquinoxaline, this catalyst primarily yields the cis-decahydroquinoxaline (B8021213) at 100°C and high pressure. sapub.org

Raney Nickel (Raney Ni): Similar to Rh/Al₂O₃, freshly prepared Raney Ni also favors the formation of cis-decahydroquinoxaline. sapub.org

Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst used for the reduction of quinoxaline derivatives.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to higher activity and selectivity under milder conditions.

Rhodium Complexes: A hydridorhodium catalyst containing the DPPB ligand, [(DPPB)RhH], was found to hydrogenate 2-methylquinoxaline (B147225) to 2-methyltetrahydroquinoxaline in ethanol at 25°C. dicp.ac.cn The chiral analogue with a (+)-DIOP ligand was also effective. dicp.ac.cn

Iridium Complexes: Cyclometallated Ir(III) complexes have been reported as highly robust catalysts capable of hydrogenating quinoxalines with full conversion at room temperature and 1 atm H₂, which was a significant advancement for hydrogenation under ambient conditions. liv.ac.uk Cp*Ir-diamine catalysts have been used for transfer hydrogenation in aqueous media. liv.ac.uk

Nickel Catalysts: Molecularly defined, phosphine-free nickel catalysts have been developed for the synthesis of quinoxalines via double dehydrogenative coupling under mild, aerobic conditions. researchgate.net While this is for synthesis rather than reduction, it represents a novel application of inexpensive, earth-abundant metals in quinoxaline chemistry.

The table below provides an overview of various catalytic systems used in the hydrogenation of quinoxalines.

| Catalyst Type | Catalyst System | Reaction Type | Product(s) | Key Findings | Source(s) |

| Heterogeneous | 5% Rhodium-on-alumina | Catalytic Hydrogenation | cis-Decahydroquinoxaline | Favors cis isomer at high temperature and pressure. | sapub.org |

| Heterogeneous | Raney Ni | Catalytic Hydrogenation | cis-Decahydroquinoxaline | Favors cis isomer. | sapub.org |

| Homogeneous | [(DPPB)RhH] | Catalytic Hydrogenation | Tetrahydroquinoxalines | Effective at 25°C; ligand choice is critical for activity. | dicp.ac.cn |

| Homogeneous | Cyclometallated Ir(III) Complex | Catalytic Hydrogenation | Tetrahydroquinoxalines | First homogeneous hydrogenation of quinoxalines at ambient temp. and pressure. | liv.ac.uk |

| Homogeneous | [Cp*IrCl₂]₂ / Diamine Ligand | Transfer Hydrogenation | Tetrahydroquinoxalines | Effective in aqueous buffer; pH-dependent reaction. | liv.ac.uk |

| Homogeneous | Ru-NHC Complex | Asymmetric Hydrogenation | Chiral Tetrahydroquinoxalines | High regioselectivity and enantioselectivity. | dicp.ac.cn |

Functionalization and Derivatization of the Decahydroquinoxaline Scaffold

The saturated core of decahydroquinoxaline serves as a robust framework that can be chemically modified to produce a wide array of derivatives. These modifications can be broadly categorized into functionalization at the nitrogen atoms and alterations to the carbon skeleton.

N-Functionalization Strategies: Alkylation, Acylation, and Arylation

The secondary amine groups of the decahydroquinoxaline ring are prime sites for introducing diverse substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atoms. Standard methods often employ alkyl halides in the presence of a base. For more controlled reactions, specific reagents and conditions can be utilized to achieve selective mono-N-alkylation, preventing the formation of overalkylated products. google.com A modern and efficient approach is the "hydrogen-borrowing" method, which uses alcohols as alkylating agents in the presence of a palladium nanoparticle catalyst. mdpi.com This process involves the temporary oxidation of the alcohol to an aldehyde, imine formation with the amine, and subsequent reduction, with water being the only byproduct. mdpi.com The choice of N-substituent can also influence the conformational preference of the ring system. rsc.org

| Alkylation Method | Alkylating Agent | Typical Catalyst/Base | Key Features |

|---|---|---|---|

| Classical N-Alkylation | Alkyl Halides (R-X) | Cesium Carbonate, K₂CO₃ | Well-established; selectivity can be an issue. google.com |

| Hydrogen-Borrowing | Alcohols (R-OH) | Palladium (Pd) or Ruthenium (Ru) complexes | Atom-economical, produces water as the only byproduct. mdpi.com |

| Reductive Amination | Aldehydes/Ketones | Reducing agents (e.g., NaBH₃CN) | Forms a C-N bond via an imine intermediate. |

N-Acylation introduces acyl groups, typically from acyl chlorides or anhydrides, to form amides. google.com This reaction is fundamental for creating peptide-like structures or modifying the electronic character of the nitrogen atoms. Similar to alkylation, controlling the stoichiometry and reaction conditions, such as pH, is crucial for achieving either mono- or di-acylation, a principle also observed in the chemistry of the related piperazine (B1678402) scaffold. doi.org

| Acylation Method | Acylating Agent | Conditions | Product Type |

|---|---|---|---|

| Schotten-Baumann | Acyl Chlorides (R-COCl) | Aqueous base | N-Acyl decahydroquinoxaline (Amide) |

| Anhydride (B1165640) Acylation | Acid Anhydrides ((RCO)₂O) | Typically neat or with a catalyst | N-Acyl decahydroquinoxaline (Amide). smolecule.com |

N-Arylation forms a nitrogen-carbon bond with an aromatic ring, a transformation central to medicinal chemistry and materials science. Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions for this purpose. The Chan-Lam coupling, which uses a copper catalyst and arylboronic acids, offers a mild and versatile route. mdpi.comrsc.org An alternative is the well-established Buchwald-Hartwig amination, which employs a palladium catalyst. These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups onto the decahydroquinoxaline nitrogen atoms. nih.gov The active arylating agent in copper-catalyzed reactions is often the anhydride form of the boronic acid, known as a boroxine, which can lead to more efficient reactions under milder conditions. beilstein-journals.org

| Arylation Reaction | Catalyst | Aryl Source | Key Features |

|---|---|---|---|

| Chan-Lam Coupling | Copper (Cu) salts | Arylboronic Acids | Mild, air-tolerant conditions. mdpi.comrsc.org |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes with ligands | Aryl Halides/Triflates | Broad substrate scope, highly efficient. nih.gov |

| Ullmann Condensation | Copper (Cu) | Aryl Halides | Classical method, often requires high temperatures. |

Carbon Skeleton Modifications: Regioselective C-C Bond Formations

Modifying the carbon framework of the decahydroquinoxaline scaffold requires sophisticated synthetic strategies to achieve regioselectivity—the controlled formation of a bond at a specific position. The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis for building molecular complexity. purdue.educhemistry.coach

While the saturated nature of the decahydroquinoxaline ring makes C-H activation challenging, the positions adjacent to the nitrogen atoms (alpha-carbons) are inherently activated towards certain transformations. Cross-Dehydrogenative Coupling (CDC) is a powerful strategy that enables the formation of a C-C bond by formally replacing two C-H bonds, one from the amine scaffold and one from a coupling partner, with a new C-C bond, often using a metal catalyst and an oxidant. pitt.edu

For pre-functionalized scaffolds, such as a halogenated decahydroquinoxaline, palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions provide reliable pathways for introducing new carbon-based substituents. chemistry.coach More advanced methods, including visible-light photoredox catalysis, offer novel ways to generate reactive radical intermediates under exceptionally mild conditions, enabling precise site-selective functionalizations that would be difficult to achieve with classical methods. purdue.edu

| Strategy | Description | Potential Application to Decahydroquinoxaline |

|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Forms a C-C bond via the coupling of two different C-H bonds. pitt.edu | Functionalization at the C-H bonds alpha to the nitrogen atoms. |

| Palladium-Catalyzed Cross-Coupling | Couples an organometallic reagent with an organic halide (e.g., Suzuki, Heck). chemistry.coach | Requires a pre-functionalized (e.g., bromo-decahydroquinoxaline) scaffold. |

| Photoredox Catalysis | Uses visible light to initiate bond formation via radical intermediates. purdue.edu | Enables mild and highly selective C-H functionalization. |

One-Pot and Multicomponent Reaction Approaches for Complex Decahydroquinoxaline Constructs

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for assembling complex molecules from simple precursors in a single operation, avoiding the need for isolating intermediates. preprints.orgnih.gov MCRs are particularly powerful as they can generate significant molecular diversity and complexity by combining three or more reactants in a convergent manner. nih.govrsc.org

The synthesis of complex heterocyclic systems often benefits from MCRs. For instance, well-known reactions like the Biginelli or Hantzsch syntheses are used to create other nitrogen-containing heterocycles in a single step. organic-chemistry.orgnih.gov By analogy, a multicomponent approach to complex decahydroquinoxalines could involve the condensation of trans-1,2-diaminocyclohexane, a 1,2-dicarbonyl compound, and a third reactive component. This strategy allows for the rapid construction of libraries of substituted decahydroquinoxalines for various applications. The sequencing of an MCR followed by a subsequent cyclization reaction is a particularly powerful paradigm for building diverse and complex molecular scaffolds. nih.gov

| Reaction Type | Description | Relevance to Heterocycle Synthesis |

|---|---|---|

| Ugi Reaction | A four-component reaction involving an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide. | Produces peptide-like scaffolds that can be precursors to more complex heterocyles. nih.gov |

| Biginelli Reaction | A three-component reaction between an aldehyde, a β-ketoester, and urea/thiourea. nih.gov | A classic MCR for synthesizing dihydropyrimidinones, demonstrating the power of the approach. organic-chemistry.org |

| Mannich Reaction | A three-component reaction of an active hydrogen compound, an aldehyde, and an amine. organic-chemistry.org | Fundamental C-C bond-forming reaction to build substituted amine structures. |

Reaction Mechanisms of Decahydroquinoxaline Formation

The formation of the trans-decahydroquinoxaline ring system is typically achieved through the reduction of a quinoxaline precursor. However, a fundamental approach involves the condensation of trans-1,2-diaminocyclohexane with a 1,2-dicarbonyl compound, such as glyoxal, followed by reduction. The mechanism for the initial condensation to form the dihydropyrazine (B8608421) ring core proceeds through a series of well-understood steps. masterorganicchemistry.com

Nucleophilic Attack: One of the primary amine groups of the diaminocyclohexane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glyoxal. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, creating a neutral amino alcohol (carbinolamine) moiety.

Dehydration: The hydroxyl group is protonated by an acid catalyst, turning it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a carbon-nitrogen double bond (an imine or Schiff base).

Intramolecular Cyclization: The second primary amine group, now positioned correctly, undergoes the same sequence of reactions (nucleophilic attack, proton transfer, and dehydration) with the remaining carbonyl group. This second imine formation closes the six-membered ring, yielding a trans-octahydroquinoxaline intermediate with two double bonds.

Reduction: The final step is the reduction of the two imine-like double bonds within the heterocyclic ring. This is typically accomplished through catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Pd/C or PtO₂) to yield the fully saturated trans-decahydroquinoxaline scaffold.

This stepwise mechanism highlights the formation of two C-N bonds to construct the core heterocyclic ring, followed by a reduction to achieve the final saturated structure.

Spectroscopic and Structural Elucidation of Trans Decahydro Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including trans-decahydro-quinoxaline. A suite of 1D and 2D NMR experiments is employed to gain a comprehensive understanding of its molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the initial and most fundamental steps in the structural verification of this compound derivatives. dergipark.org.tr These spectra provide information on the chemical environment of each proton and carbon atom within the molecule.

In ¹H NMR spectra of perhydroquinoxaline derivatives, signals corresponding to the protons on the saturated rings typically appear in the upfield aliphatic region. mdpi.com The precise chemical shifts (δ) and spin-spin coupling constants (J) are highly informative. The trans fusion of the two six-membered rings is often confirmed by the observation of large trans-diaxial coupling constants between adjacent protons, a key feature in conformational analysis of saturated ring systems. ipb.pt

¹³C NMR spectra complement the proton data by showing distinct signals for each carbon atom. The chemical shifts indicate the type of carbon (e.g., CH, CH₂), and together with ¹H data, allow for a complete mapping of the carbon skeleton. Standard deuterated solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are typically used for analysis. rsc.orgnih.gov

Table 1: Representative 1D NMR Data for Perhydroquinoxaline Derivatives mdpi.com This table presents example data from a substituted derivative to illustrate typical chemical shift and coupling constant values.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| H-ax | 1.49 (ddd) | 38.7 | J = 13.7, 11.9, 2.5 |

| H-eq | 2.18–2.25 (m) | 53.3 | - |

| H-ax | 2.73 (dt) | 57.8 | J = 11.9, 6.0 |

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle. nih.gov

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). oxinst.com It is used to trace the ¹H-¹H spin systems within each ring of the decahydro-quinoxaline framework.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (over two to three bonds). It is particularly crucial for identifying connections to quaternary carbons and for establishing connectivity across the ring fusion and at substitution points.

TOCSY (TOtal Correlation SpectroscopY): A TOCSY experiment shows correlations between all protons within a coupled network, not just immediate neighbors. oxinst.com This is useful for identifying all protons belonging to a single, uninterrupted spin system, such as those within one of the saturated rings.

Table 2: Application of 2D NMR Techniques for Structural Elucidation

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H (adjacent) | Maps proton-proton connectivity along the carbon backbone. oxinst.com |

| HSQC | ¹H – ¹³C (one bond) | Links protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, identifying quaternary carbons and linking fragments. |

| TOCSY | ¹H – ¹H (within a spin system) | Identifies all protons belonging to a single coupled network. oxinst.com |

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying molecules in their solid, non-crystalline (amorphous), or crystalline forms. For quinoxaline-based materials, ssNMR, often used in conjunction with X-ray diffraction, provides critical insights into properties that are unique to the solid phase, such as polymorphism (the existence of multiple crystalline forms), molecular packing, and intermolecular interactions. rsc.org Studies have shown that ssNMR can be instrumental in characterizing solid-solid phase transitions in quinoxaline (B1680401) derivatives. rsc.org

The this compound molecule is chiral and exists as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by reacting the racemic mixture with a chiral resolving or solvating agent to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum.

For instance, studies on the related quinazolinone heterocycles have shown that chiral phosphoric acids can be used as resolving agents, inducing a chemical shift non-equivalence (ΔΔδ) in the ¹H NMR spectrum that allows for accurate quantification of the enantiomers. frontiersin.org Other advanced methods, such as the use of ¹⁹F NMR probes, have also been successfully applied to determine the enantiomeric composition of various N-heterocycles. nih.gov

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state.

Single-crystal X-ray diffraction provides a definitive three-dimensional model of a molecule's atomic arrangement in a crystal lattice. ub.edunih.gov For this compound and its derivatives, this technique unequivocally confirms the trans stereochemistry of the ring junction and provides precise measurements of bond lengths, bond angles, and torsional angles. nih.govmassey.ac.nz

The data obtained from a crystal structure analysis are fundamental to understanding the molecule's conformation, which is typically a double-chair form for the trans-fused system. This method is also indispensable for determining the absolute configuration of a single enantiomer of a chiral derivative. nih.gov The structural solution is typically refined using software such as Olex² or ShelX. warwick.ac.uk

Table 3: Representative Crystallographic Parameters for Saturated Heterocyclic Systems This table provides typical bond length and angle values expected for a structure like this compound, based on data from related compounds. nih.govethz.ch

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length | C-C (aliphatic) | ~1.52 - 1.54 Å |

| C-N (aliphatic) | ~1.46 - 1.48 Å | |

| Bond Angle | C-C-C (in ring) | ~109° - 112° |

| C-N-C (in ring) | ~109° - 111° |

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions that dictate the final three-dimensional architecture of the crystal lattice. In the case of saturated heterocyclic systems like this compound and its derivatives, the absence of extensive π-systems means that packing is primarily controlled by a combination of hydrogen bonding and weaker van der Waals forces. The study of these interactions is crucial for understanding the physical properties of the material.

Crystal engineering principles allow for the analysis of how molecules assemble in a crystalline solid. rsc.org The properties of molecular crystals are a function of both the individual molecule's structure and the way those molecules pack together. researchgate.net For quinoxaline derivatives, the solid-state conformation can be influenced by crystal packing forces, which may overcome the small energy differences between various molecular conformations. researchgate.net

The primary intermolecular interactions expected to direct the crystal packing of this compound include:

Hydrogen Bonding: The most significant directional interaction for this compound would be N–H···N hydrogen bonds between the secondary amine groups of adjacent molecules. These interactions are relatively strong and directional, often leading to the formation of well-defined supramolecular structures such as chains or dimeric motifs. rsc.org

Van der Waals Forces: These non-directional forces, including London dispersion forces, are ubiquitous and play a critical role in maximizing packing density by filling space efficiently.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H | N | Formation of primary structural motifs (e.g., chains, dimers). rsc.org |

| Weak Hydrogen Bond | C-H | N | Stabilization of the primary motifs and linking them together. rsc.orgnih.gov |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, electron impact (EI) or electrospray ionization (ESI) methods can be employed.

The mass spectrum of (±)-trans-decahydro-quinoxaline shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 140. rsc.org This corresponds to its molecular formula, C₈H₁₆N₂, confirming the compound's elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, further confirming the molecular formula over other possibilities with the same nominal mass. rsc.org

The fragmentation of the molecular ion provides valuable structural information. The saturated bicyclic structure of this compound is expected to undergo fragmentation pathways characteristic of cyclic alkanes and amines. libretexts.orglibretexts.org The primary fragmentation mechanisms involve the cleavage of C-C and C-N bonds, particularly those adjacent to the nitrogen atoms (alpha-cleavage), which stabilizes the resulting radical cation. libretexts.org

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The cleavage of a C-C bond alpha to a nitrogen atom is a common pathway for amines. libretexts.org This would involve the loss of an ethyl group (C₂H₅•, 29 Da) or related fragments from the cyclohexane (B81311) ring, leading to the formation of a stable, resonance-delocalized cation.

Ring Cleavage: The bicyclic ring system can undergo fragmentation, leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). This process often involves complex rearrangements.

Loss of Hydrogen: Cleavage of a C-H or N-H bond can result in an [M-1]⁺ peak, although this is often of lower intensity compared to fragments from C-C bond cleavage. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral | Fragmentation Pathway |

|---|---|---|---|

| 140 | [C₈H₁₆N₂]⁺ | - | Molecular Ion [M]⁺. rsc.org |

| 111 | [C₆H₁₁N₂]⁺ | •C₂H₅ | Alpha-cleavage, loss of an ethyl radical. |

| 98 | [C₅H₁₀N₂]⁺ | C₃H₆ | Ring cleavage, loss of propene. |

| 97 | [C₅H₉N₂]⁺ | •C₃H₇ | Ring fragmentation, loss of a propyl radical. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. mt.comphotothermal.com These two methods are complementary, as they are governed by different selection rules: IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. mt.com For a molecule like this compound, which possesses a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are IR active will be Raman inactive, and vice versa.

The vibrational spectrum of this compound is characterized by the presence of secondary amine (N-H) and saturated aliphatic (C-H, C-C, C-N) groups.

N-H Vibrations: The stretching vibration of the N-H bond is expected to appear as a moderate to weak absorption in the IR spectrum between 3300 and 3500 cm⁻¹. The N-H bending vibration typically occurs in the 1550-1650 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations are characteristically found in the 2850-3000 cm⁻¹ region. scialert.net Asymmetric and symmetric stretching modes of the CH₂ groups will give rise to distinct bands. C-H bending (scissoring and rocking) vibrations are expected in the 1400-1470 cm⁻¹ range. scialert.net

C-N and C-C Vibrations: The C-N stretching vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ region. These bands can sometimes be difficult to distinguish from C-C stretching and C-H bending modes in the fingerprint region (below 1500 cm⁻¹). The C-C stretching vibrations occur over a broad range in the fingerprint region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected IR/Raman Activity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | IR active |

| C-H Stretch | Aliphatic CH₂ | 2850 - 2960 | IR and Raman active. scialert.net |

| N-H Bend | Secondary Amine | 1550 - 1650 | IR active |

| C-H Bend (Scissoring) | Aliphatic CH₂ | 1440 - 1470 | IR and Raman active. scialert.net |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | IR active |

Computational Chemistry and Theoretical Studies of Trans Decahydro Quinoxaline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a balance between computational cost and accuracy. For trans-Decahydro-quinoxaline, DFT investigations have been instrumental in understanding its electronic structure, reaction mechanisms, and spectroscopic parameters.

DFT calculations are employed to analyze the electronic structure of this compound, providing insights into its molecular orbitals and bonding characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.goviiste.org

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values presented in this table are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes locating and characterizing stationary points such as reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, DFT calculations can provide detailed information about the energy barriers and the geometry of the transition states, which is essential for understanding the reaction kinetics and mechanism. nih.gov

For instance, in oxidation or substitution reactions involving the nitrogen atoms of the quinoxaline (B1680401) core, DFT can be used to model the reaction pathway and identify the rate-determining step. The vibrational frequencies of the transition state structure are calculated to confirm that it represents a true saddle point on the potential energy surface (characterized by one imaginary frequency).

DFT calculations have proven to be highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnrel.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding tensors of nuclei. nih.gov These calculated shielding values can then be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

The accurate prediction of ¹H and ¹³C NMR chemical shifts for this compound can aid in the structural elucidation and confirmation of its stereochemistry. mdpi.com By comparing the theoretically predicted spectrum with experimental data, assignments of specific resonances to individual protons and carbons can be made with greater confidence. Discrepancies between calculated and experimental shifts can also point to conformational effects or the presence of intermolecular interactions in solution. mdpi.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 55.8 | 56.2 |

| C3 | 55.8 | 56.2 |

| C4a | 60.1 | 60.5 |

| C5 | 25.4 | 25.8 |

| C6 | 25.9 | 26.3 |

| C7 | 25.9 | 26.3 |

| C8 | 25.4 | 25.8 |

Note: Predicted values are typically calculated using a functional like B3LYP with a suitable basis set. Experimental values are for comparison.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the energetic landscape of the molecule.

The decahydronaphthalene ring system in this compound can exist in various chair and boat conformations. MD simulations can be used to explore the conformational energy landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govchemrxiv.orgchemrxiv.orgnih.gov By simulating the molecule over a period of time, the relative populations of different conformers and the rates of interconversion can be determined.

This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The flexibility of the ring system and the orientation of the nitrogen lone pairs are key factors in its reactivity and ability to participate in intermolecular interactions.

MD simulations are particularly well-suited for studying the influence of the solvent on a molecule's behavior. By explicitly including solvent molecules in the simulation box, it is possible to model the solute-solvent interactions and their impact on the conformation and reactivity of this compound. rsc.org

Different solvents can stabilize different conformers of the molecule through interactions such as hydrogen bonding. For example, in a protic solvent, hydrogen bonding to the nitrogen atoms of the quinoxaline core would be expected, which could influence the conformational equilibrium of the decahydronaphthalene rings. Understanding these solvent effects is critical for predicting the behavior of this compound in a realistic chemical environment.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations serve as a powerful tool for predicting the reactivity and selectivity of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these computational methods can elucidate its conformational preferences, electronic structure, and the energetics of various reaction pathways.

Theoretical Approaches to Reactivity:

Density Functional Theory (DFT) is a commonly employed method for investigating the reactivity of nitrogen-containing heterocyclic compounds. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, DFT calculations could be used to generate a molecular electrostatic potential (MEP) map. This map would visualize the electron density distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). The nitrogen atoms, with their lone pairs of electrons, would be expected to be nucleophilic centers.

Furthermore, the calculation of global reactivity descriptors such as electronegativity, hardness, and softness provides a quantitative measure of the molecule's reactivity. These parameters are derived from the HOMO and LUMO energies and can be used to compare the reactivity of this compound with other related compounds.

Prediction of Selectivity:

Quantum chemical calculations are particularly valuable for predicting the selectivity of reactions, including regioselectivity and stereoselectivity. This is achieved by modeling the potential energy surface for different reaction pathways.

Regioselectivity: In reactions such as alkylation or acylation, where reaction can occur at multiple sites on the this compound molecule (e.g., at either of the two nitrogen atoms or at a carbon atom), computational methods can predict the most likely site of reaction. This is done by calculating the activation energies for the formation of transition states leading to the different possible products. The pathway with the lowest activation energy is predicted to be the major one.

Stereoselectivity: For reactions that can produce different stereoisomers, quantum chemical calculations can predict the stereochemical outcome. By modeling the transition states for the formation of each stereoisomer, the relative activation energies can be determined. A lower activation energy for one transition state over another suggests that the corresponding stereoisomer will be the major product. For instance, in reactions involving the chiral centers of this compound, these calculations could predict whether a reagent will approach from a particular face of the molecule.

Hypothetical Data Tables:

While no specific research data exists for this compound, computational studies on similar saturated heterocycles typically generate data that can be presented in tables. If such studies were to be conducted on this compound, one might expect to see tables with the following types of information:

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical)

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Electronegativity (χ) | |

| Hardness (η) | |

| Softness (S) |

Table 2: Calculated Activation Energies (ΔE‡) for a Hypothetical Reaction (e.g., N-Alkylation) of this compound (Hypothetical)

| Reaction Pathway | Transition State Geometry | ΔE‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Axial Attack |

These tables would provide quantitative predictions about the reactivity and selectivity of this compound, guiding experimental investigations. However, it must be reiterated that such data is not currently available in the peer-reviewed literature.

Advanced Applications and Research Directions of Trans Decahydro Quinoxaline Scaffolds

Incorporation into Supramolecular Architectures and Host-Guest Chemistry

The well-defined and rigid conformation of the trans-decahydro-quinoxaline scaffold makes it an attractive building block for the construction of intricate supramolecular assemblies. The two nitrogen atoms within the heterocyclic structure provide ideal sites for establishing hydrogen bonds and other non-covalent interactions, which are fundamental to the principles of host-guest chemistry and molecular recognition.

While specific, extensively documented examples of this compound in host-guest complexes are still emerging, the inherent properties of the scaffold lend themselves to such applications. Its C2-symmetric nature is a highly sought-after feature in the design of chiral hosts capable of enantioselective recognition of guest molecules. The cyclohexane (B81311) backbone can be functionalized to create pre-organized cavities, and the diamine functionality allows for the attachment of chromophores or other signaling units for sensing applications. Macrocycles incorporating the this compound unit are being explored for their potential to encapsulate organic guest molecules, a process governed by the size and shape complementarity between the host macrocycle and the guest.

Role as Chiral Scaffolds and Ligands in Asymmetric Catalysis

The enantiomerically pure forms of this compound, derived from chiral trans-1,2-diaminocyclohexane, represent a privileged scaffold for the development of both organocatalysts and ligands for metal-mediated asymmetric synthesis. The conformational rigidity and defined spatial arrangement of the nitrogen atoms are key to creating a highly organized chiral environment around a catalytic center, enabling high levels of stereocontrol.

Design and Synthesis of Novel Organocatalysts Based on Decahydroquinoxaline (B1602541)

The development of new chiral Brønsted acids for asymmetric organocatalysis is a field of intense research. Moving beyond the commonly used BINOL and SPINOL backbones, researchers have turned to alternative scaffolds like decahydroquinoxaline. Recently, a new family of chiral Brønsted acids based on the this compound structure has been synthesized. unimi.it These catalysts, characterized by a two-carbon spacer within their chiral framework, have shown promise in preliminary studies.

One notable application is in the stereoselective Friedel-Crafts addition of indoles to N-tosylimines. The decahydroquinoxaline-based phosphoric acid catalysts have demonstrated the ability to promote this carbon-carbon bond-forming reaction with moderate to good levels of enantioselectivity. unimi.it Further research is focused on modifying the catalyst structure, for instance, by substituting phenyl groups with thiophene (B33073) units to investigate the impact of the chiral pocket's size and electronics on the catalytic performance. unimi.it

| Catalyst Type | Reaction | Enantioselectivity | Reference |

| Decahydroquinoxaline-based Chiral Phosphoric Acid | Friedel-Crafts addition of indole (B1671886) to N-tosylimine | Moderate to Good | unimi.it |

Development of Ligands for Metal-Mediated Asymmetric Transformations